REACTION_SMILES
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[NH2:1][c:2]1[cH:3][cH:4][c:5]([F:6])[cH:7][cH:8]1.[O:9]=[C:10]1[NH:11][CH2:12][CH2:13][C:14](=[O:16])[CH2:15]1>>[NH:1]([c:2]1[cH:3][cH:4][c:5]([F:6])[cH:7][cH:8]1)[C:14]1=[CH:15][C:10](=[O:9])[NH:11][CH2:12][CH2:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCNC(=O)C1
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Name
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Type
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product
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Smiles
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O=C1C=C(Nc2ccc(F)cc2)CCN1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |